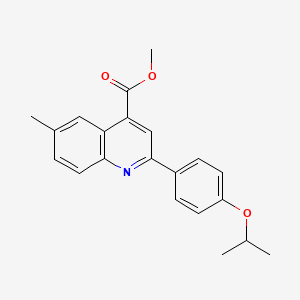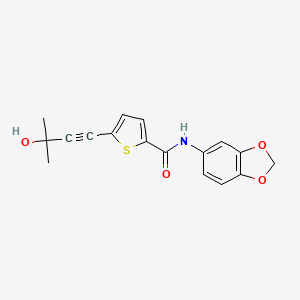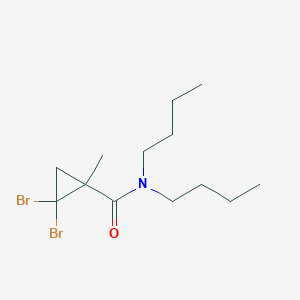
methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用机制
The Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator and regulates the expression of target genes involved in cell proliferation, differentiation, and survival. methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate inhibits the interaction between β-catenin and its co-activator, thereby blocking the transcriptional activity of β-catenin and suppressing the downstream signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment leads to a decrease in β-catenin protein levels and a reduction in the expression of Wnt/β-catenin target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. In osteoporosis models, this compound treatment has been shown to increase bone mass and improve bone strength. In Alzheimer's disease models, this compound treatment has been shown to reduce β-amyloid plaque formation and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its high selectivity for the Wnt/β-catenin pathway, which minimizes off-target effects. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate research include the development of more potent and selective Wnt/β-catenin inhibitors, the investigation of the mechanism of action in different disease models, and the optimization of drug delivery methods to improve in vivo efficacy. Additionally, the exploration of this compound as a potential combination therapy with other drugs is an area of interest for future research.
In conclusion, this compound is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its high selectivity for the Wnt/β-catenin pathway and promising preclinical results make it an attractive target for further research and development.
合成方法
The synthesis of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a multi-step process that involves the reaction of 2-amino-4-methylquinoline with 4-isopropoxybenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 20%.
科学研究应用
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is known to be dysregulated in these diseases, and the use of this compound as a Wnt/β-catenin inhibitor has shown promising results in preclinical studies.
属性
IUPAC Name |
methyl 6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)25-16-8-6-15(7-9-16)20-12-18(21(23)24-4)17-11-14(3)5-10-19(17)22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXXYWCLPDQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)

![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)